Einecs 309-001-3

Description

Historical Overview of Research on Bicyclo(2.2.1)hept-5-en-2-yl Isobutyrate (Einecs 309-001-3)

The study of norbornene and its derivatives has a rich history rooted in the development of the Diels-Alder reaction, a cornerstone of modern organic synthesis. This reaction, which typically involves the cycloaddition of a conjugated diene to a substituted alkene (a dienophile), provides a direct route to the bicyclo[2.2.1]heptene framework. The inherent strain in the double bond of the norbornene structure makes it a highly reactive and versatile building block in chemical synthesis.

Academic interest in norbornene esters, such as Bicyclo(2.2.1)hept-5-en-2-yl Isobutyrate, has evolved from fundamental studies of reaction mechanisms to their application in the synthesis of complex molecules. A notable example of the academic application of Bicyclo(2.2.1)hept-5-en-2-yl Isobutyrate is found in a 2019 study by Ghosh and colleagues. In their research focused on the asymmetric Diels-Alder reaction for the synthesis of high-affinity ligands for potent HIV-1 protease inhibitors, Bicyclo(2.2.1)hept-5-en-2-yl Isobutyrate was synthesized as a key intermediate. nih.govresearchgate.netrsc.org This highlights the compound's role in facilitating the construction of stereochemically complex and biologically active molecules.

The synthesis of this specific ester, as detailed in the study, involved the reaction of a dienophile with cyclopentadiene, a common precursor for the norbornene core. nih.govresearchgate.netrsc.org The isobutyrate functional group serves as a protecting group or a handle for further chemical transformations, showcasing the utility of such simple esters in multi-step synthetic strategies.

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into compounds like Bicyclo(2.2.1)hept-5-en-2-yl Isobutyrate is driven by the unique chemical properties of the norbornene scaffold and the potential applications of its derivatives. The rigid, bicyclic structure provides a well-defined three-dimensional framework that is valuable in various fields of chemical research.

Detailed Research Findings:

A significant area of research involving norbornene derivatives is in the field of medicinal chemistry. The norbornene scaffold is considered a promising structure for the development of new therapeutic agents. Its rigid nature can be exploited to orient functional groups in specific spatial arrangements, which is crucial for molecular recognition and binding to biological targets. The synthesis of Bicyclo(2.2.1)hept-5-en-2-yl Isobutyrate as an intermediate in the preparation of a ligand for an HIV-1 protease inhibitor is a direct testament to this significance. nih.govresearchgate.netrsc.org

Furthermore, norbornene esters are extensively studied in the context of polymer chemistry. They are important monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful method for creating polymers with unique properties. The isobutyrate group in this compound could be modified to introduce various functionalities into a polymer chain, allowing for the tailoring of material properties for specific applications.

In the realm of asymmetric synthesis, chiral norbornene derivatives are highly sought after as building blocks for the synthesis of enantiomerically pure compounds. The Diels-Alder reaction to form the norbornene skeleton can be controlled to produce specific stereoisomers, and subsequent modifications of the ester group can proceed with high stereoselectivity.

While extensive research dedicated exclusively to Bicyclo(2.2.1)hept-5-en-2-yl Isobutyrate is not widely documented, its role as a synthetic intermediate in a prominent study underscores the importance of simple norbornene esters in advancing complex synthetic goals within academic research. The broader academic interest in the parent bicyclo[2.2.1]hept-5-ene structure and its various ester derivatives continues to fuel investigations into their synthesis, reactivity, and application across various scientific disciplines.

Properties

CAS No. |

99670-28-7 |

|---|---|

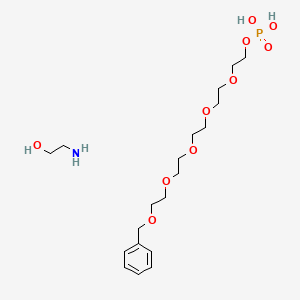

Molecular Formula |

C19H36NO10P |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

2-aminoethanol;2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C17H29O9P.C2H7NO/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17;3-1-2-4/h1-5H,6-16H2,(H2,18,19,20);4H,1-3H2 |

InChI Key |

ZIEKPWHVLMGFPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O.C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Einecs 309 001 3

Advanced Synthetic Routes to 8-[2-hydroxy-3-(propan-2-ylamino)propoxy]quinoline

The synthesis of the active quinoline component of Einecs 309-001-3 is a multi-step process that hinges on the formation of an ether linkage at the 8-position of the quinoline ring, followed by the introduction of the amino alcohol side chain.

Precursor Chemistry and Reaction Pathways

The primary precursor for the synthesis is 8-hydroxyquinoline, a readily available bicyclic aromatic compound. The synthetic strategy involves a two-step sequence:

Epoxidation of 8-hydroxyquinoline: The first step is the formation of an epoxide intermediate, typically 8-(oxiran-2-ylmethoxy)quinoline. This is achieved through a Williamson ether synthesis, where 8-hydroxyquinoline is reacted with an epoxide-containing electrophile, most commonly epichlorohydrin, in the presence of a base.

Reaction Scheme: 8-Hydroxyquinoline + Epichlorohydrin --(Base)--> 8-(Oxiran-2-ylmethoxy)quinoline + HCl

The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Common bases include sodium hydroxide and potassium carbonate.

Ring-opening of the epoxide: The second step involves the nucleophilic ring-opening of the epoxide, 8-(oxiran-2-ylmethoxy)quinoline, with isopropylamine. This reaction results in the formation of the desired β-amino alcohol side chain. The nucleophilic attack of the amine can occur at either of the two carbons of the epoxide ring. In the case of terminal epoxides, the attack predominantly occurs at the sterically less hindered terminal carbon atom.

Reaction Scheme: 8-(Oxiran-2-ylmethoxy)quinoline + Isopropylamine --> 8-[2-hydroxy-3-(propan-2-ylamino)propoxy]quinoline

The reaction is typically carried out in a protic solvent, such as ethanol or isopropanol, and may be heated to ensure completion.

Catalytic Approaches in Synthesis

While the synthesis can be performed under stoichiometric conditions, catalytic methods can enhance efficiency, selectivity, and sustainability.

Phase-Transfer Catalysis in Epoxidation: In the Williamson ether synthesis step, phase-transfer catalysts (PTCs) such as quaternary ammonium salts can be employed to facilitate the reaction between the aqueous phenoxide and the organic epichlorohydrin phases, leading to improved reaction rates and yields.

Lewis Acid Catalysis in Epoxide Ring-Opening: The ring-opening of epoxides with amines can be accelerated by the use of Lewis acid catalysts. Various metal salts, such as zinc, copper, and lithium salts, can activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine. This approach can lead to higher regioselectivity and allow the reaction to proceed under milder conditions.

| Catalyst Type | Example Catalyst | Role in Synthesis |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates reaction between aqueous and organic phases in epoxidation. |

| Lewis Acid Catalyst | Zinc(II) chloride | Activates the epoxide ring for nucleophilic attack in the ring-opening step. |

Stereoselective Synthesis Considerations

The 2-hydroxy-3-(propan-2-ylamino)propoxy side chain contains a chiral center at the carbon bearing the hydroxyl group. Therefore, the synthesis can be designed to produce a specific enantiomer.

Use of Chiral Precursors: A common strategy for stereoselective synthesis is the use of enantiomerically pure starting materials. For instance, employing either (R)- or (S)-epichlorohydrin in the initial Williamson ether synthesis will lead to the formation of the corresponding enantiomer of 8-(oxiran-2-ylmethoxy)quinoline. The subsequent ring-opening with isopropylamine is a stereospecific SN2 reaction that proceeds with inversion of configuration at the attacked carbon, thus yielding a single enantiomer of the final product.

Chiral Catalysts: Alternatively, a racemic mixture of the epoxide can be resolved or reacted stereoselectively using a chiral catalyst. Chiral Lewis acid-ligand complexes can differentiate between the two enantiomers of the epoxide, leading to a kinetic resolution or a stereoselective ring-opening reaction.

Chemical Derivatization and Functionalization of 8-[2-hydroxy-3-(propan-2-ylamino)propoxy]quinoline

The core structure of 8-[2-hydroxy-3-(propan-2-ylamino)propoxy]quinoline offers several sites for chemical modification to generate novel analogs with potentially altered properties.

Reaction Mechanisms and Kinetics of Derivatives

Derivatization of the Quinoline Ring: The quinoline ring system is susceptible to electrophilic aromatic substitution. The alkoxy group at the 8-position is an activating group and directs electrophiles to the ortho and para positions (positions 7 and 5, respectively). Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce halogen atoms.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl halides or acyl halides with a Lewis acid catalyst.

The kinetics of these reactions are influenced by the electron-donating nature of the 8-alkoxy group and the specific reaction conditions.

Derivatization of the Secondary Amine: The secondary amine in the side chain is a nucleophilic center and can undergo various reactions:

Alkylation: Reaction with alkyl halides can introduce a second alkyl group, converting the secondary amine to a tertiary amine.

Acylation: Reaction with acyl chlorides or anhydrides forms an amide linkage.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce more complex alkyl groups.

These reactions typically follow SN2 or nucleophilic acyl substitution mechanisms, and their rates depend on the steric hindrance around the nitrogen atom and the electrophilicity of the reagent.

Spectroscopic Characterization of Novel Analogs

The synthesis of novel analogs of 8-[2-hydroxy-3-(propan-2-ylamino)propoxy]quinoline requires thorough characterization to confirm their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information on the number and connectivity of protons in the molecule. Characteristic signals for the quinoline ring protons, the methine and methylene protons of the side chain, and the protons of the isopropyl group would be expected. The chemical shifts and coupling constants would be indicative of the substitution pattern on the quinoline ring and the stereochemistry of the side chain.

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-O stretches of the ether, and the characteristic aromatic C=C and C=N stretching vibrations of the quinoline ring.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the elemental composition, and the fragmentation pattern can help to elucidate the structure of the side chain and the quinoline core.

An article on the chemical compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 309-001-3 cannot be generated at this time. Initial research to definitively identify the specific chemical substance associated with this number has yielded conflicting information from various chemical databases.

Multiple sources associate this compound with the Chemical Abstracts Service (CAS) number 99670-28-7. However, the corresponding chemical name and structure for this CAS number are not consistent across these sources. One database identifies the compound as a derivative of butenedioic acid, while another describes it as a complex phosphate (B84403) compound. A third source suggests a pyrrolidinone derivative.

This lack of a single, universally accepted identification for this compound makes it impossible to proceed with the requested detailed analysis of its synthetic methodologies, chemical transformations, and computational chemistry studies. A scientifically accurate and authoritative article, as per the user's instructions, requires a precise and unambiguous starting point in terms of the compound's identity. Without this fundamental information, any attempt to detail its chemistry would be unreliable and speculative.

Therefore, until the specific chemical identity of this compound can be unequivocally established, the generation of a focused and accurate article as outlined is not feasible.

Environmental Behavior and Fate of Einecs 309 001 3

Degradation Pathways of Einecs 309-001-3 in Environmental Compartments

The dissipation of Metalaxyl (B1676325) from the environment involves both biological degradation by microorganisms and abiotic transformation processes such as photodegradation. researchgate.netnih.gov While stable to hydrolysis under normal environmental pH values, its breakdown is facilitated by microbial activity and exposure to light. nih.gov

The primary route of Metalaxyl degradation in soil and aquatic systems is through the action of microorganisms. embrapa.brnih.gov Bacteria, fungi, and actinobacteria have all been shown to be capable of breaking down this fungicide. embrapa.br The rate and extent of this biotic degradation can be influenced by factors such as soil type, microbial population density, and previous exposure of the microbial community to the compound. embrapa.brnih.gov

Microbial mineralization is a key process in the complete degradation of Metalaxyl, involving the conversion of the organic fungicide into inorganic compounds such as carbon dioxide. Laboratory studies using 14C-labeled Metalaxyl have demonstrated its mineralization in various soil types. For instance, in a study of four different Brazilian soils, the highest rates of 14CO2 production were observed in a sandy soil, indicating significant microbial activity in breaking down the fungicide. embrapa.br The application of Metalaxyl can also lead to changes in the soil microbial community, with bacterial populations often showing an increase as they utilize the compound. embrapa.br

| Soil Type | Concentration (µg a.i. g-1) | Observation Period (days) | Key Finding | Reference |

|---|---|---|---|---|

| Petrolina sandy soil | 3 and 30 | 70 | Presented higher 14CO2 production rates compared to other tested soils. | embrapa.br |

| German Soil | Not Specified | 120 | Higher concentrations of the primary metabolite, metalaxyl acid, were found compared to Cameroonian soil, indicating more rapid transformation. | nih.gov |

| Cameroonian Soil | Not Specified | 120 | Lower degradation rates of all forms of metalaxyl compared to German soil. | nih.gov |

The microbial breakdown of Metalaxyl leads to the formation of several intermediate metabolites. The most frequently identified and relevant metabolite in soil is metalaxyl acid, which is formed through the hydrolysis of the methyl ester group of the parent compound. researchgate.netnih.gov This transformation is predominantly carried out by soil microorganisms. nih.gov Other metabolic pathways include the oxidation of the ring-methyl groups and N-dealkylation. nih.govekb.eg Studies have identified various metabolites, confirming that the degradation process involves multiple steps. For example, the fungus Aspergillus wentii has been shown to degrade Metalaxyl, producing metabolites such as N-(2,6-dimethylphenyl)-N-(hydroxyacetyl) alanine (B10760859) methyl ester and N-(2,6-dimethylphenyl)-N-ethyl-2-hydroxyacetamide through demethylation and other reactions. ekb.egekb.eg

| Metabolite Name | Formation Pathway | Reference |

|---|---|---|

| Metalaxyl acid (N-(2-methoxyacetyl)-N-(2,6-xylyl)-DL-alanine) | Hydrolysis of the methyl ester group | embrapa.brnih.gov |

| N-(2,6-dimethylphenyl)-N-(hydroxyacetyl) alanine methyl ester | Demethylation from the ether group | ekb.eg |

| N-(2,6-dimethylphenyl)-N-ethyl-2-hydroxyacetamide | Further degradation following demethylation | ekb.eg |

| Hydroxymetalaxyl | Benzylic hydroxylation of methyl chain or aromatic hydroxylation | ekb.eg |

| N-methoxyacetyl-2,6-dimethyl-aniline | N-dealkylation | ekb.eg |

The composition and activity of the soil microbial community significantly influence the rate of Metalaxyl degradation. nih.gov Soils with a history of fungicide treatment often exhibit accelerated degradation, suggesting an adaptation of the microbiome. cdnsciencepub.com Different microbial populations may have varying preferences for degrading the different enantiomers of Metalaxyl. For example, in German soil, the R-enantiomer was found to degrade faster than the S-enantiomer, while the opposite was observed in Cameroonian soil, indicating that different microbial communities may utilize distinct enzymatic pathways. nih.gov The application of Metalaxyl can alter the ecophysiological status of the soil microbial community, sometimes stimulating certain enzymatic activities while adversely affecting others. nih.govresearchgate.net For instance, the degradation of Metalaxyl has been positively correlated with the activity of acid phosphatase in both German and Cameroonian soils. nih.gov A variety of microorganisms have been identified as capable of degrading Metalaxyl, including Pseudomonas sp., Aspergillus niger, Cladosporium herbarum, and Penicillium sp. nih.gov

While biotic processes are dominant, abiotic factors also contribute to the transformation of Metalaxyl in the environment. researchgate.net The compound is generally stable to hydrolysis at neutral pH but can undergo photodegradation when exposed to sunlight. nih.govepa.gov

Metalaxyl is photolytically stable in water and soil under natural sunlight. nih.gov However, it can be decomposed by UV light, and this process is accelerated by the presence of photosensitizers such as humic acids, titanium dioxide (TiO2), and hydrogen peroxide. nih.gov The kinetics of photocatalytic degradation have been found to follow a pseudo-first-order law. researchgate.net In one study, an initial concentration of 50 ppm of Metalaxyl was completely degraded within 30 minutes of irradiation in the presence of a TiO2 photocatalyst under solar light. researchgate.net The degradation rate is influenced by factors such as light intensity, pH, and temperature. researchgate.net Photoproducts are formed through processes like rearrangement of the N-acyl group, demethoxylation, N-deacylation, and elimination of the methoxycarbonyl group. nih.gov

| Condition | Kinetic Model | Rate Constant (k) | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Photocatalysis with TiO2 | Pseudo-first order (Langmuir–Hinshelwood model) | 0.105 min-1 | Not Specified | researchgate.net |

| Solar irradiation with TiO2 | Not Specified | 0.065 d-1 (at optimum conditions) | 10.7 days (at optimum conditions) | researchgate.net |

| Foliar application on durian leaf | First-order kinetics | 0.042 d-1 | 16.50 days | mdpi.com |

Abiotic Transformation of this compound

Hydrolysis and Other Chemical Transformation Pathways of this compound

No specific studies on the hydrolysis or other chemical transformation pathways of 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate (B84403) have been identified. Organophosphate esters, as a class, can undergo hydrolysis, with the rate being influenced by factors such as pH and the presence of catalysts. acs.orgnih.govacs.orgtamu.eduwikipedia.org However, without experimental data for this particular substance, the specific pathways and rates of degradation remain unknown. The molecule also contains a polyether chain, which may be subject to different degradation processes.

Environmental Persistence Assessment of this compound

A detailed assessment of the environmental persistence of this compound is not possible due to the absence of relevant studies.

Application of OECD 309 Guidelines for this compound Persistence Evaluation

There are no available records of persistence evaluations for 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate conducted according to the OECD 309 guidelines ("Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test"). oecd.orgoecd.org Such studies are crucial for determining the biodegradation rate of a substance in a simulated aquatic environment.

Advanced Methodologies for Assessing Environmental Persistence of this compound

Information regarding the use of advanced methodologies to assess the environmental persistence of this specific compound is not available.

Comparison of Laboratory and Field Degradation Rates for this compound

A comparison between laboratory and field degradation rates is not feasible, as no degradation rate data from either setting has been found for this compound. For organophosphate esters in general, degradation rates can vary significantly between laboratory and field conditions due to a multitude of environmental factors. nih.gov

Environmental Mobility and Distribution of this compound

The environmental mobility and distribution of this compound have not been characterized in the available literature.

Transport Phenomena of this compound in Aquatic Systems

Soil Adsorption and Desorption Characteristics of this compound

Fludioxonil's interaction with soil is characterized by strong adsorption and limited desorption, which significantly influences its mobility and persistence in the terrestrial environment. nih.govnih.gov Studies have shown that Fludioxonil exhibits linear adsorption isotherms in various soil types. nih.gov

The degree of adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd). Reported Koc values for Fludioxonil range from 991 to 5785, indicating low to no mobility in soil. nih.gov Similarly, Kd values have been observed in the range of 110-213 L/kg, further supporting the compound's strong affinity for soil particles. researchgate.net This strong binding is attributed to its chemical structure and properties.

Research on vineyard soils demonstrated that Fludioxonil is adsorbed more readily than other fungicides like cyprodinil. nih.gov The adsorption of Fludioxonil does not appear to be significantly dependent on soil characteristics such as soil organic matter, clay content, or pH. researchgate.net

Fludioxonil also exhibits adsorption-desorption hysteresis, meaning that its desorption from soil particles is not as readily reversible as its adsorption. nih.gov Studies have shown that the desorption of Fludioxonil is limited, with only 3-5% of the adsorbed amount being released. nih.gov This low desorption rate is likely influenced by its poor water solubility and the formation of strong bonds with soil components. nih.gov The limited desorption contributes to the persistence of Fludioxonil in the soil, with reported dissipation half-lives ranging from 6 to 350 days. nih.gov

Table 1: Soil Adsorption and Desorption Parameters for Fludioxonil

| Parameter | Value | Interpretation | Source(s) |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 991 - 5785 mL/g | Low to no mobility in soil | nih.gov |

| Kd (Soil-Water Distribution Coefficient) | 110 - 213 L/kg | Strong adsorption to soil particles | researchgate.net |

| Adsorption Isotherm | Linear | Adsorption is proportional to the concentration in the solution | nih.gov |

| Desorption | 3 - 5% | Limited release from soil particles | nih.gov |

| Hysteresis | Exhibited | Desorption is not readily reversible | nih.gov |

Atmospheric Transport and Deposition of this compound

The atmospheric fate of Fludioxonil is largely dictated by its low volatility. herts.ac.uk Key physical and chemical properties that govern its atmospheric transport include its vapor pressure and Henry's Law constant.

Fludioxonil has a very low vapor pressure, reported as 2.93 x 10⁻⁹ mm Hg at 25°C (equivalent to 3.9 x 10⁻⁷ Pa). nih.govfao.org This low vapor pressure indicates that Fludioxonil will exist almost exclusively in the particulate phase in the atmosphere. nih.gov As a result, long-range atmospheric transport in the gaseous phase is not a significant environmental fate process for this compound.

The Henry's Law constant for Fludioxonil is estimated to be 5.3 x 10⁻¹⁰ atm-cu m/mole (or 5.4 x 10⁻⁵ Pa·m³/mol), which further confirms that volatilization from moist soil or water surfaces is not an important dissipation pathway. nih.govherts.ac.uk

Since Fludioxonil is primarily associated with atmospheric particles, its removal from the atmosphere occurs through wet and dry deposition. nih.gov Wet deposition involves the removal of the particles by rain or other forms of precipitation, while dry deposition is the settling of particles due to gravity. The photochemical oxidative degradation half-life (DT₅₀) of Fludioxonil in the atmosphere is estimated to be 3.6 hours, suggesting that it can be degraded by chemical reactions in the air, although its presence in the particulate phase might affect the actual rate of degradation. herts.ac.uk

Table 2: Atmospheric Fate Properties of Fludioxonil

| Property | Value | Implication for Atmospheric Fate | Source(s) |

| Vapor Pressure | 2.93 x 10⁻⁹ mm Hg (at 25°C) | Exists solely in the particulate phase | nih.gov |

| Henry's Law Constant | 5.3 x 10⁻¹⁰ atm·m³/mol | Volatilization from surfaces is not significant | nih.gov |

| Atmospheric State | Particulate-phase | Transport is associated with atmospheric particles | nih.gov |

| Deposition Mechanisms | Wet and Dry Deposition | Removed from the atmosphere by precipitation and gravitational settling | nih.gov |

| Photochemical Oxidative DT₅₀ | 3.6 hours | Subject to chemical degradation in the atmosphere | herts.ac.uk |

Ecotoxicological Considerations and Environmental Impact of Einecs 309 001 3

Methodological Approaches in Ecotoxicological Studies of Benzenamine, 4,4'-methylenebis[2-chloro-

The ecotoxicological evaluation of Benzenamine, 4,4'-methylenebis[2-chloro- relies on a range of established and adapted scientific methodologies. These approaches are designed to provide a systematic and scientifically defensible assessment of the potential risks posed by the chemical to environmental organisms.

Standardized toxicity testing protocols are the cornerstone of ecotoxicological assessment, providing a consistent and reproducible framework for evaluating the effects of chemicals on a variety of organisms. For Benzenamine, 4,4'-methylenebis[2-chloro-, studies have been conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These tests typically involve exposing representative aquatic organisms to the chemical under controlled laboratory conditions to determine key toxicity endpoints.

A hazard assessment report for MBOCA summarizes the results of several such standardized tests. For instance, a 96-hour acute toxicity test on the fish species Oryzias latipes (Japanese killifish), conducted according to OECD Test Guideline 203, determined a median lethal concentration (LC50) of 0.657 mg/L cerij.or.jp. In another study focusing on aquatic invertebrates, the 48-hour immobilization test on Daphnia magna (water flea) yielded a median effective concentration (EC50) of 0.25 mg/L cerij.or.jp. Furthermore, the growth inhibition of the freshwater alga Pseudokirchneriella subcapitata was assessed, resulting in a 96-hour EC50 of 1.82 mg/L based on biomass cerij.or.jp. Long-term toxicity has also been investigated through a 21-day reproduction study with Daphnia magna, which established a No-Observed-Effect Concentration (NOEC) of 0.0375 mg/L cerij.or.jp.

Acute Ecotoxicity of Benzenamine, 4,4'-methylenebis[2-chloro-

| Test Organism | Species | Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Fish | Oryzias latipes | 96 hours | LC50 | 0.657 | cerij.or.jp |

| Invertebrate | Daphnia magna | 48 hours | EC50 | 0.25 | cerij.or.jp |

| Algae | Pseudokirchneriella subcapitata | 96 hours | EC50 (biomass) | 1.82 | cerij.or.jp |

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools in ecotoxicology, used to predict the toxicity of chemicals based on their molecular structure. For classes of chemicals like aromatic amines, to which Benzenamine, 4,4'-methylenebis[2-chloro- belongs, QSAR models have been developed to estimate their potential for causing harm to aquatic organisms nih.govnih.govoup.com. These models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its biological activity (e.g., toxicity).

For aromatic amines and phenols, interspecies QSARs (QSAARs) have been proposed to estimate species-specific acute aquatic toxicity nih.gov. These models often use descriptors such as daphnia toxicity data, molecular weight (as an indicator of molecular size and uptake), and the presence or absence of specific substructures to predict toxicity to fish and algae nih.gov. Such models can be particularly useful for screening purposes and for prioritizing chemicals for further experimental testing. The applicability domain of these models is a crucial consideration, as it defines the chemical space for which the model's predictions are reliable nih.gov. While specific QSAR model outputs for MBOCA were not detailed in the provided search results, the established models for aromatic amines provide a framework for its computational assessment.

Ecotoxicological indices are used to synthesize complex data from toxicity tests into a more easily interpretable format for risk assessment and management. These indices often involve comparing predicted environmental concentrations (PEC) with predicted no-effect concentrations (PNEC) to derive a risk quotient (RQ) erasm.org. An RQ value greater than one suggests a potential for adverse environmental effects.

The PNEC is typically derived from the most sensitive toxicity endpoint (e.g., the lowest LC50, EC50, or NOEC) by applying an assessment factor to account for uncertainties, such as interspecies variation and the extrapolation from laboratory to field conditions erasm.org. For Benzenamine, 4,4'-methylenebis[2-chloro-, the 21-day NOEC of 0.0375 mg/L for Daphnia magna reproduction is the lowest reported chronic toxicity value and would be a key parameter in deriving a PNEC for aquatic ecosystems cerij.or.jp. The use of such indices allows for a standardized approach to characterizing the ecological risk of chemicals like MBOCA.

Mechanisms of Environmental Interaction of Benzenamine, 4,4'-methylenebis[2-chloro- at the Organismal Level

Understanding how Benzenamine, 4,4'-methylenebis[2-chloro- interacts with organisms at a biological level is fundamental to a comprehensive ecotoxicological assessment. This includes its potential to accumulate in tissues and the molecular and cellular responses it can elicit upon exposure.

Bioaccumulation refers to the process by which a chemical is taken up by an organism from its environment and accumulates in its tissues to a concentration higher than that in the surrounding medium nih.gov. For Benzenamine, 4,4'-methylenebis[2-chloro-, it is suggested that it has a low potential for bioaccumulation in aquatic organisms cerij.or.jp. This is often predicted based on its physicochemical properties, such as its octanol-water partition coefficient (Kow), which can indicate its tendency to partition into fatty tissues.

While specific bioaccumulation studies in aquatic organisms for MBOCA are not extensively detailed, information on its metabolism and excretion in mammals provides insight into the general pathways. In rats, after oral administration, a significant portion of the administered dose of MBOCA is excreted in the feces (over 60%) and urine (20-40%) within 48 hours cerij.or.jp. The substance is metabolized, with metabolites such as N-acetyl-MBOCA and N,N'-diacetyl-MBOCA being identified, which are then conjugated and excreted cerij.or.jp. These metabolic and excretory processes play a crucial role in limiting the bioaccumulation of the compound.

At the molecular and cellular level, Benzenamine, 4,4'-methylenebis[2-chloro- has been shown to elicit a range of fundamental biological responses. A significant mechanism of its interaction is the formation of DNA adducts, which is the covalent binding of the chemical or its metabolites to DNA industrialchemicals.gov.aunih.gov. This has been observed in various in vitro systems.

Studies have demonstrated DNA adduct formation in human and dog bladder explant cultures exposed to MBOCA nih.gov. Furthermore, unscheduled DNA synthesis, a form of DNA repair, has been observed in primary hepatocytes from rats, mice, hamsters, and rabbits following exposure to the compound nih.gov. These findings indicate that MBOCA can interact with the genetic material of cells, initiating a cellular response to the damage. The sensitivity to these effects has been shown to vary between species nih.gov. Such molecular and cellular responses are critical early indicators of potential harm and are fundamental to understanding the mechanisms of toxicity.

Ecosystem-level Dynamics and Impact Assessment of Einecs 309-001-3

The environmental dynamics of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide are influenced by its limited biodegradability and its interaction with various environmental compartments. industrialchemicals.gov.au While it is incorporated into a polymer matrix in its primary application, its fate at the end of a product's life cycle involves slow degradation in landfills. industrialchemicals.gov.au

Toxicological studies have been conducted to determine the effects of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide on various aquatic organisms. The substance is classified as harmful to aquatic life. tcichemicals.comtcichemicals.com

Research findings indicate varying levels of toxicity across different trophic levels. For aquatic invertebrates, an acute immobilization test on Daphnia magna established a 48-hour EC50 (median effective concentration) of 16 mg/L. tcichemicals.comindustrialchemicals.gov.au In studies with aquatic plants, the microalgae Pseudokirchneriella subcapitata showed a 72-hour EC50 of 52 mg/L. tcichemicals.com Fish toxicity was found to be lower, with a 96-hour LC50 (median lethal concentration) greater than 250 mg/L. industrialchemicals.gov.au

Despite these toxicity values, the potential for bioaccumulation is considered low. This is attributed to its low partition coefficient (log Pow) and its tendency to ionize in the environment, which suggests it is not significantly bioavailable to aquatic life. industrialchemicals.gov.au

Aquatic Ecotoxicity of this compound

| Species | Test Type | Duration | Endpoint | Result (mg/L) | Reference |

| Daphnia magna (Water Flea) | Acute Immobilisation | 48 hours | EC50 | 16 | tcichemicals.comindustrialchemicals.gov.au |

| Pseudokirchneriella subcapitata (Microalgae) | Growth Inhibition | 72 hours | EC50 | 52 | tcichemicals.com |

| Fish | Acute Toxicity | 96 hours | LC50 | >250 | industrialchemicals.gov.au |

Specific research on the mixture ecotoxicology involving N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is not available in the public domain. Consequently, there is no information on potential synergistic or antagonistic effects when this compound is present in the environment in combination with other chemical substances.

Molecular Interactions of Einecs 309 001 3 in Biological and Environmental Systems

Computational Modeling of N-(4-bromophenyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide Interactions

Computational chemistry provides powerful tools to simulate and analyze the interactions of molecules like N-(4-bromophenyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide at an atomic level. These methods offer insights that complement experimental data, helping to predict binding affinities, interaction geometries, and the dynamic behavior of molecular complexes.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For thiazole (B1198619) derivatives, MD simulations can reveal how the compound and its target, such as a protein, dynamically interact and adapt to each other's presence. nih.gov These simulations provide a view of the stability of the compound in a binding site and can identify key intermolecular interactions.

Table 1: Illustrative Findings from MD and Free Energy Studies on Related Thiazole Compounds This table presents typical data obtained from computational studies on analogous thiazole-containing molecules to illustrate the type of insights gained from these methods.

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Energy (Example) |

|---|---|---|---|

| Thiazole-Chalcone Hybrids | DNA Gyrase B | Gly624, Ile625, Ser658, Tyr659 | -50 to -70 kcal/mol |

| Thiazolidinone Derivatives | M. tuberculosis InhA | TYR158, ILE194, PHE149 | -60 to -80 kcal/mol |

To achieve higher accuracy in describing molecular interactions, especially those involving bond making/breaking or complex electronic effects like charge transfer, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, a small, critical part of the system (e.g., the ligand and the immediate residues in an enzyme's active site) is treated with high-level quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with more computationally efficient molecular mechanics. mdpi.com

This technique is particularly valuable for studying enzyme-catalyzed reactions or for refining the results of molecular docking where classical force fields may be insufficient. For example, in the design of novel thiazole-based aromatase inhibitors, QM/MM methods have been used to improve the accuracy of docking predictions and provide a more detailed understanding of the binding mechanism. mdpi.com

In silico (computational) methods are integral to modern drug discovery and are used to design novel compounds with desired biological activities. nih.gov Starting with a lead compound like N-(4-bromophenyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide, computational tools can be used to design new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Structure-based drug design utilizes the 3D structure of the target protein to design ligands that fit geometrically and electronically into the binding site. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, build models that correlate the chemical structures of a series of compounds with their biological activity. nih.gov For thiazole-containing compounds, these approaches have been used to identify key structural features that determine activity. For example, QSAR studies on thiazole-chalcone hybrids have identified specific molecular descriptors that predict bioactivity, guiding the design of new, more potent analogues. nih.gov

Non-Covalent Interactions of N-(4-bromophenyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

The supramolecular chemistry and biological activity of the title compound are governed by a range of non-covalent interactions. The presence of hydrogen bond donors/acceptors, halogen atoms (Cl and Br), and a chalcogen atom (S) allows for a rich variety of specific and directional interactions.

Hydrogen bonds are crucial for molecular recognition in biological systems. The amide group (-C(O)NH-) in N-(4-bromophenyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide provides a hydrogen bond donor (N-H) and an acceptor (C=O), allowing it to form robust interactions with protein backbones or side chains. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor. Crystal structure analyses of related amide-containing thiazoles frequently show intermolecular N—H⋯O and N—H⋯N hydrogen bonds that stabilize the crystal packing. researchgate.netiucr.org

Halogen bonds are highly directional non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govmdpi.com The chlorine and bromine atoms in the title compound can act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). mdpi.com In crystal engineering, halogen bonds are recognized as strong and reliable interactions for building supramolecular architectures. mdpi.com In biological contexts, halogen bonds can contribute significantly to the binding affinity of a ligand to its receptor. Computational studies and crystal structure analyses of bromo- and chloro-substituted aromatic compounds confirm their participation in various interactions, including halogen···halogen and halogen···π contacts. mdpi.comresearchgate.net

Table 2: Typical Geometries of Non-Covalent Interactions in Related Halogenated Thiazoles This table summarizes representative geometric parameters for hydrogen and halogen bonds observed in the crystal structures of analogous compounds, derived from crystallographic databases.

| Interaction Type | Donor-Acceptor | Distance (Å) (Approx. Range) | Angle (°) (Approx. Range) |

|---|---|---|---|

| Hydrogen Bond | N—H···O | 2.8 - 3.2 | 150 - 180 |

| Hydrogen Bond | C—H···O | 3.0 - 3.5 | 130 - 170 |

| Halogen Bond | C—Br···O | 3.0 - 3.4 | 160 - 175 |

| Halogen Bond | C—Cl···N | 3.1 - 3.5 | 160 - 175 |

Similar to halogen bonding, chalcogen bonding is a non-covalent interaction involving a chalcogen atom (O, S, Se, Te) as the electrophilic species. scirp.orgresearchgate.net The sulfur atom of the thiazole ring in N-(4-bromophenyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide possesses two σ-holes on the extensions of its covalent bonds, allowing it to act as a dual chalcogen bond donor. mdpi.com

These interactions are highly directional and can play a significant role in protein-ligand binding and crystal packing, often working in concert with hydrogen and halogen bonds. mdpi.comresearchgate.net Studies on 1,3,4-chalcogenadiazoles have shown a delicate balance between hydrogen, halogen, and chalcogen bonds in directing the assembly of molecules in the solid state. mdpi.comresearchgate.net The ability of the sulfur atom in the thiazole ring to engage in such interactions adds another layer of complexity and specificity to the molecular recognition properties of the title compound.

Influence of Solvent on Molecular Interactions of Einecs 309-001-3

The molecular interactions of N-(1-adamantyl)-N'-(p-tolyl)urea are significantly modulated by the surrounding solvent environment. The nature of the solvent—whether polar, nonpolar, protic, or aprotic—influences the strength and type of intermolecular forces the compound can engage in. These forces primarily include hydrogen bonding via the urea (B33335) group and hydrophobic interactions involving the bulky adamantyl and tolyl residues.

The urea moiety (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor. In polar, hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the urea N-H protons are heavily involved in solute-solvent hydrogen bonds. claremont.edunih.gov This interaction can lead to a downfield shift in the N-H proton resonances in NMR spectra, indicating a strong association with the solvent. claremont.edu Conversely, in nonpolar solvents, the capacity for intermolecular hydrogen bonding between urea molecules (self-association) or with other solutes becomes more pronounced due to the lack of competing solvent interactions. claremont.edunih.gov The balance between self-association and solvent interaction can be tuned by varying solvent composition and concentration. researchgate.net

The table below summarizes the expected influence of different solvent types on the primary molecular interactions of this compound.

| Solvent Type | Dominant Solute-Solvent Interaction | Expected Effect on this compound |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen Bonding | Strong solvation of the urea group, potentially disrupting intramolecular and intermolecular hydrogen bonds. Hydrophobic effect drives aggregation of adamantyl and tolyl groups. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-Dipole, Hydrogen Bond Accepting | Strong hydrogen bonding between solvent and urea N-H groups. claremont.edunih.gov Can disrupt self-association. claremont.edu |

| Nonpolar (e.g., Chloroform, Toluene) | Van der Waals Forces | Minimal solute-solvent interaction. Promotes self-association of urea molecules via intermolecular hydrogen bonds and aggregation through hydrophobic interactions. claremont.edunih.gov |

Biomolecular Recognition and Binding of this compound

The distinct structural features of N-(1-adamantyl)-N'-(p-tolyl)urea—a rigid, lipophilic adamantyl cage, a planar hydrogen-bonding urea linker, and an aromatic tolyl group—drive its recognition and binding within biological systems. These interactions are fundamental to its behavior with proteins and membranes.

Protein-Ligand Interactions with this compound Analogs (mechanistic, not drug target focus)

Analogs of this compound have been studied for their interactions with various proteins, revealing key mechanistic principles. The binding is typically a multipoint interaction involving hydrogen bonds and hydrophobic contacts. biorxiv.org

A prominent example is the interaction of N-(1-adamantyl)-N'-(4-guanidinobenzyl)urea, an analog, with urokinase-type plasminogen activator. drugbank.comebi.ac.uk The binding in such complexes is driven by:

Hydrogen Bonding: The urea motif acts as a scaffold, forming specific hydrogen bonds with amino acid residues (e.g., serine, glycine) in the protein's binding pocket.

Hydrophobic Interactions: The adamantyl group, being highly lipophilic, fits into hydrophobic pockets of the protein, often lined with nonpolar residues like leucine, valine, and alanine (B10760859). biorxiv.org This interaction is a significant driver for binding affinity. biorxiv.orgnih.gov

Aromatic Interactions: The tolyl group can engage in π-stacking or cation-π interactions with aromatic or charged residues in the protein. biorxiv.org

Another class of analogs, N-adamantyl substituted ureas, function as inhibitors of the enzyme soluble epoxide hydrolase (sEH). nih.gov Mechanistically, the adamantyl group anchors the molecule in a hydrophobic region of the enzyme's active site, while the urea core forms crucial hydrogen bonds with catalytic residues, such as aspartic acid, which are essential for its inhibitory action. The interaction with metabolic enzymes like cytochrome P450 also occurs, primarily through oxidation at the adamantyl or tolyl positions, indicating direct binding to the enzyme's active site. nih.gov

The table below details the types of non-covalent interactions observed in protein-ligand complexes involving urea and adamantyl-containing molecules.

| Interaction Type | Molecular Moiety Involved | Interacting Protein Residues (Examples) | Significance |

| Hydrogen Bond | Urea (-NH-CO-NH-) | Ser, Gly, Asp, Main-chain C=O or N-H biorxiv.org | Provides binding specificity and directionality. |

| Hydrophobic Contact | Adamantyl, Tolyl (methyl group) | Leu, Val, Ile, Ala, Phe biorxiv.org | Major contributor to binding affinity (ΔG). nih.gov |

| π-Stacking | Tolyl (aromatic ring) | Phe, Tyr, Trp, His biorxiv.org | Contributes to orienting the ligand in the binding site. |

| Van der Waals | Entire Molecule | All proximal atoms | General attractive forces contributing to overall stability. |

Membrane Interactions and Permeability Studies of this compound

The adamantyl moiety is known to increase a molecule's lipophilicity, which generally correlates with enhanced membrane permeability. The process of passive diffusion across a membrane is governed by the molecule's ability to partition from an aqueous environment into the hydrophobic membrane core and then back into the aqueous phase on the other side.

The key steps for membrane interaction would be:

Partitioning: The compound partitions from the aqueous phase to the membrane surface.

Insertion: The lipophilic adamantyl and tolyl groups insert into the hydrophobic core of the lipid bilayer.

Translocation: The molecule diffuses across the membrane.

Egress: The molecule partitions out of the membrane into the intracellular aqueous environment.

Enzymatic Activity Modulation by this compound (mechanistic, not therapeutic)

N-(1-adamantyl)-N'-(p-tolyl)urea and its analogs can modulate enzymatic activity through several mechanisms, primarily by acting as direct inhibitors or by influencing the enzyme's conformational state.

Direct Inhibition: As seen with analogs targeting soluble epoxide hydrolase (sEH) and urokinase, adamantyl-urea compounds can act as competitive inhibitors. drugbank.comnih.gov The mechanism involves the ligand binding to the enzyme's active site, preventing the natural substrate from binding. The adamantyl group often occupies a large hydrophobic pocket, while the urea and other functional groups form specific hydrogen bonds with key catalytic or binding residues, leading to potent inhibition. nih.gov The metabolism of an N-adamantyl urea by cytochrome P450 enzymes also represents a direct interaction, where the compound acts as a substrate for the enzyme. nih.gov

Conformational Modulation: Urea itself, even at sub-denaturing concentrations, is known to modulate enzyme function by altering the conformational dynamics of the protein. nih.gov It can interfere with the equilibrium between different conformational states (e.g., open and closed forms), which can, in turn, affect substrate binding and catalytic efficiency. nih.gov For instance, urea can promote a less active "open" conformation in some enzymes or reduce substrate inhibition by lowering the affinity for the substrate/inhibitor. nih.gov It is plausible that N-(1-adamantyl)-N'-(p-tolyl)urea could exert similar, more targeted allosteric effects, where its binding to a site distinct from the active site induces a conformational change that modulates the enzyme's activity.

Regulatory Science and Assessment Frameworks for Einecs 309 001 3

Regulatory Status and Classification of Einecs 309-001-3

The chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 309-001-3 is chemically known as 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate (B84403), compound with 2-aminoethanol (1:1), with a corresponding CAS number of 99670-28-7. As an existing substance listed in EINECS, it was commercially available in the European Union between January 1, 1971, and September 18, 1981. This designation is crucial for its regulatory standing within the European Union's chemical management frameworks.

Implications of REACH Regulation for this compound

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 is the primary legislative framework for chemical substances in the European Union. The implications of REACH for a specific substance are extensive, governing its manufacture, import, and use. For this compound, its status as an existing substance means it was subject to the pre-registration and registration deadlines stipulated by REACH.

The specific obligations under REACH for this compound would depend on its production or import volume, as well as its hazard profile. Detailed information regarding the registration status, including whether a registration dossier has been submitted to the European Chemicals Agency (ECHA), is not publicly available in the search results. A comprehensive registration dossier would include information on the substance's properties, uses, and guidance on its safe handling.

Table 1: Key REACH Regulation Implications

| Regulatory Aspect | Implication for this compound |

|---|---|

| Registration | Required for manufacturers and importers of the substance at or above 1 tonne per year. The status of registration for this compound is not publicly documented. |

| Evaluation | Dossiers may be subject to compliance checks and substance evaluation by ECHA and Member States if concerns are raised. |

| Authorisation | If identified as a Substance of Very High Concern (SVHC), it could be subject to authorisation, requiring specific permission for its use. There is no indication that this compound is currently on the Candidate List for authorisation. |

| Restriction | The manufacture, placing on the market, or use of the substance could be restricted if it poses an unacceptable risk to human health or the environment. No specific restrictions for this compound have been identified. |

The "No-Longer Polymer" Status and its Repercussions for this compound

The "No-Longer Polymer" (NLP) list includes substances that were previously considered polymers under the reporting rules for EINECS but are no longer classified as such under the 7th amendment to Directive 67/548/EEC. This reclassification has significant regulatory repercussions, as these substances are now subject to the provisions of REACH in the same way as other non-polymeric chemical substances.

There is no publicly available information to confirm whether this compound is included on the NLP list. A determination of its polymer status would be based on its molecular structure and the distribution of molecular weights of its constituents. If it were to be classified as an NLP, it would need to be registered under REACH, and a full set of data on its properties and risks would be required, depending on the tonnage band.

Scientific Approaches to Regulatory Data Generation for this compound

The generation of robust scientific data is a cornerstone of regulatory frameworks like REACH. For any chemical substance, a thorough assessment of its potential risks to human health and the environment is required.

Data Gap Analysis and Testing Strategies for this compound

A data gap analysis is a critical first step in the regulatory assessment of a chemical. This process involves comparing the available data on a substance against the information requirements set out in the relevant legislation. For this compound, this would mean a systematic review of existing toxicological and ecotoxicological data and identification of any missing endpoints required by the REACH annexes corresponding to its tonnage level.

In the absence of specific studies on this compound, a testing strategy would need to be developed. Such a strategy would prioritize tests based on potential exposure scenarios and the intrinsic properties of the substance. Modern testing strategies often employ a tiered approach, starting with in vitro and in silico methods to predict properties and guide further testing, thereby reducing the reliance on animal testing.

Table 2: Illustrative Tiered Testing Strategy Framework

| Tier | Approach | Example for this compound (Hypothetical) |

|---|---|---|

| Tier 1 | In Silico & In Vitro Screening | Use of Quantitative Structure-Activity Relationship (QSAR) models to predict skin/eye irritation, mutagenicity. In vitro assays for genotoxicity. |

| Tier 2 | Targeted In Vitro & Physicochemical Testing | In vitro dermal absorption studies. Determination of key physicochemical properties like water solubility and partition coefficient. |

| Tier 3 | In Vivo Testing (if necessary) | If concerns are raised in lower tiers that cannot be addressed by other means, targeted in vivo studies for specific endpoints (e.g., repeated dose toxicity) might be proposed. |

Development of Predictive Models for Regulatory Assessments of this compound

Predictive models, such as QSARs, are increasingly used in regulatory toxicology to fill data gaps, prioritize chemicals for further testing, and support read-across approaches. The development of a predictive model for a substance like this compound would involve identifying a suitable dataset of structurally similar compounds with known experimental data for the endpoint of interest.

The applicability of existing QSAR models to this compound would need to be carefully assessed to ensure the substance falls within the model's applicability domain. For complex endpoints, physiologically based pharmacokinetic (PBPK) models could also be developed to simulate the absorption, distribution, metabolism, and excretion of the substance, providing a more comprehensive understanding of its potential effects. No specific predictive models have been publicly documented for this compound.

Interplay between Academic Research and Regulatory Science for this compound

The advancement of regulatory science relies heavily on the interplay between academic research and regulatory bodies. Academic research can provide new methodologies for toxicity testing, develop novel predictive models, and generate fundamental knowledge about the mechanisms of action of chemicals.

For a substance like this compound, where public regulatory data is scarce, academic research could play a pivotal role in generating the necessary information for a comprehensive risk assessment. Collaborative projects between academia, industry, and regulatory agencies could facilitate the development of innovative testing strategies and the generation of data that is both scientifically sound and relevant for regulatory decision-making. However, a review of publicly available scientific literature did not yield any specific academic studies focused on the regulatory science aspects of this compound.

Contribution of Academic Studies to Environmental Risk Assessment of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide

Academic research plays a foundational role in the environmental risk assessment of industrial chemicals like HALS by identifying their presence in the environment, characterizing their potential hazards, and providing data for predictive modeling.

Identification as Emerging Contaminants: Recent academic studies have been instrumental in identifying HALS as abundant and ubiquitous emerging pollutants. acs.orgnih.gov Research has detected several monomeric HALS, including bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, in environmental matrices such as urban dust and air particles. acs.orgnih.gov These studies are often the first to highlight the potential for widespread environmental contamination and human exposure to compounds not previously considered priority pollutants. acs.org For instance, one study found that the concentrations of HALS in dust significantly exceeded those of well-known light stabilizers like UV absorbers. acs.orgnih.gov

Environmental Fate and Transport: Understanding the environmental fate and transport of a chemical is crucial for assessing its potential for long-range transport and accumulation in various environmental compartments. Academic research contributes to this understanding by investigating a substance's physical and chemical properties and its behavior in different media. cdc.govnih.govnih.gov Predictive modeling, often conducted in academic settings, has suggested that many HALS exhibit characteristics of persistence and a strong potential for long-range transport. acs.orgnih.gov This type of research helps to fill data gaps where experimental studies are lacking and can prioritize substances for further investigation.

Ecotoxicity Assessment: Academic laboratories conduct ecotoxicity studies to determine the potential adverse effects of chemicals on aquatic and terrestrial organisms. These studies, often following standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD), provide the foundational data for deriving predicted no-effect concentrations (PNECs) used in risk assessments. For example, ecotoxicity data for bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a representative HALS, has been generated for various aquatic organisms.

Interactive Ecotoxicity Data for bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Lepomis macrochirus (Bluegill sunfish) | LC50 | 4.4 | 96 h | echemi.comchemicalbook.com |

| Daphnia magna (Water flea) | LC50 | 8.58 | 48 h | echemi.comchemicalbook.com |

| Pseudokirchneriella subcapitata (Green algae) | EC50 | 0.705 | 72 h | echemi.comchemicalbook.com |

| Activated sludge | IC20 | > 100 | 3 h | echemi.comchemicalbook.com |

| Daphnia magna (Water flea) | NOEC (reproduction) | 0.23 | 21 d | sigmaaldrich.com |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. IC20: Inhibitory concentration for 20% of the microbial population. NOEC: No observed effect concentration.

These academic findings are critical for a comprehensive environmental risk assessment, providing the initial evidence of a chemical's presence, persistence, and potential toxicity, thereby informing the need for regulatory scrutiny.

Challenges and Opportunities in Bridging Academic and Regulatory Data for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide

The integration of academic research into regulatory frameworks for chemicals like HALS is often fraught with challenges, yet it also presents significant opportunities for improving the robustness of environmental risk assessments.

Challenges:

Data Gaps and Differing Standards: A primary challenge is the disparity between the data generated in academic studies and the stringent requirements of regulatory dossiers, such as those under the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. ecetoc.orgecetoc.org Regulatory assessments often demand a comprehensive and standardized set of toxicological and ecotoxicological data that may not be the focus of academic research, which might instead investigate novel endpoints or mechanisms of toxicity. nih.gov For many HALS, there is a lack of sufficient experimental data to conduct a full persistence, bioaccumulation, and toxicity (PBT) assessment, a key component of many regulatory frameworks. acs.org

Complexity of Polymer Additives: The risk assessment of polymer additives like HALS is inherently complex. These substances are not used in isolation but are part of a polymer matrix from which they can leach over time. nih.govgradientcorp.com Academic studies may highlight the presence of these additives in the environment, but quantifying the release rates from various plastic products and understanding the subsequent exposure pathways is a significant challenge for both researchers and regulators. nih.gov

Timeliness and Regulatory Inertia: There can be a considerable time lag between the publication of academic findings on emerging contaminants and their consideration in regulatory processes. nih.govstanford.edu The process of updating regulatory lists and frameworks can be slow, often requiring a substantial body of evidence before action is taken. everlight-uva.com This can lead to a situation where academic research identifies a potential risk long before it is formally addressed by regulatory bodies.

Opportunities:

Weight of Evidence Approaches: The use of a weight of evidence (WoE) framework offers a significant opportunity to bridge the gap between academic and regulatory data. nih.govresearchgate.netnih.govsetac.orgeuropa.eu A WoE approach allows for the integration of multiple lines of evidence from various sources, including academic literature, industry-submitted data, and computational modeling. europa.eu This can help to build a more holistic understanding of a substance's risk profile, even when some data gaps exist. nih.gov

Collaborative Research and Data Sharing: Fostering greater collaboration between academic institutions, industry, and regulatory agencies can facilitate the generation of policy-relevant research. nih.govresearchgate.netnih.gov Initiatives that promote data sharing and dialogue can help to align academic research with regulatory needs, ensuring that studies are designed to provide data that can be readily used in risk assessments. youtube.com

Advanced Methodologies: Academic research is often at the forefront of developing and applying new analytical methods and toxicological approaches. These advanced methodologies can provide more sensitive and relevant data for risk assessment. For example, research on the antimicrobial properties of certain HALS provides a deeper understanding of their potential biological activity beyond their primary function as UV stabilizers. frontiersin.orgnih.gov

Advanced Research Methodologies and Future Directions Concerning Einecs 309 001 3

Novel Analytical Techniques for Environmental and Biological Monitoring of Einecs 309-001-3

Accurate determination of Fenretinide and its metabolites in environmental and biological matrices is crucial for preclinical development and understanding its pharmacokinetic profile. mdpi.comaacrjournals.org High-performance liquid chromatography (HPLC) is a commonly used method for measuring Fenretinide in plasma and tissues. mdpi.comiarc.fr Typically, the process involves sample preparation, which may include solid-phase extraction to remove contaminants, followed by injection into a reversed-phase C18 column for separation. iarc.fr Detection is often achieved by measuring the UV absorption at approximately 360-362 nm. iarc.frmdpi.com

More advanced and sensitive methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), have also been developed for the quantification of Fenretinide and its metabolites, like N-(4-methoxyphenyl)-retinamide (4-MPR). mdpi.com For instance, a method using gradient elution with a methanol-water gradient and positive electrospray ionization in multiple-reaction monitoring mode has been described. mdpi.com This technique offers high specificity and sensitivity, which is essential for detailed pharmacokinetic studies. mdpi.com

To improve the accuracy of these chromatographic methods, internal standards are often employed. mdpi.com N-(4-ethoxyphenyl)-retinamide (4-EPR) has been proposed as a suitable internal standard for the quantification of Fenretinide and its metabolites. mdpi.com Furthermore, X-ray powder diffraction has been utilized for the analysis of different polymorphic forms of Fenretinide. nih.gov

The development of novel formulations to enhance the bioavailability of the hydrophobic Fenretinide molecule, such as nanoparticle suspensions and lipid complexes, necessitates robust analytical techniques to monitor their distribution and efficacy. nfcr.orgscitechdevelopment.comnih.govgoogle.com These advanced formulations are designed to increase plasma concentrations of Fenretinide to therapeutically effective levels. nih.govnih.gov

| Analytical Technique | Application | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Quantification in plasma and tissues mdpi.comiarc.fr | Reversed-phase C18 column, UV detection at ~362 nm iarc.fr |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification of Fenretinide and its metabolites mdpi.com | High sensitivity and specificity, uses internal standards mdpi.commdpi.com |

| X-ray Powder Diffraction | Analysis of polymorphic forms nih.gov | Differentiates between crystalline forms I and II nih.gov |

High-Throughput Screening and Omics Technologies in this compound Research

High-throughput screening (HTS) has been instrumental in identifying Fenretinide as a potent agent in various disease models. oup.comunsw.edu.auscitechdevelopment.com HTS involves testing large libraries of compounds to identify those with specific biological activities. oup.comresearchgate.net For example, HTS of thousands of clinically available compounds identified Fenretinide as one of the most active agents against certain types of cancer cells. scitechdevelopment.comresearchgate.netunibo.it These screens often utilize cell viability assays to quickly assess the cytotoxic effects of the compounds. oup.comspandidos-publications.com

Following identification through HTS, "omics" technologies are employed to elucidate the mechanisms of action of Fenretinide. nih.govuninet.edu These technologies provide a global analysis of cellular molecules. nih.govuninet.educancer.gov

Transcriptomics : RNA sequencing (RNA-seq) has been used to analyze changes in gene expression in cells treated with Fenretinide. oup.comunsw.edu.au These studies have revealed that Fenretinide can upregulate pathways related to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), while downregulating neurogenesis pathways. oup.comunsw.edu.au

Proteomics : This involves the large-scale study of proteins. uninet.edu Western blotting is a common technique used to investigate the effect of Fenretinide on specific proteins involved in apoptosis (e.g., cleaved caspase-3, cleaved PARP) and cell signaling (e.g., PDGFRα, ERK 1/2). oup.complos.org Proteomics can help identify biomarkers for drug response. uninet.edu

Metabolomics : This is the study of metabolites and metabolic networks. uninet.edu In the context of Fenretinide, metabolomic studies could help understand its effects on cellular metabolism and identify biomarkers for its activity. uninet.edu For example, Fenretinide has been shown to have a beneficial influence on the metabolic profile in some studies, affecting glucose and insulin (B600854) levels. aacrjournals.org

Lipidomics : As a retinoid, Fenretinide is involved in lipid signaling. Lipidomics, the study of lipids, can provide insights into how Fenretinide affects lipid metabolic pathways. nih.gov

The integration of HTS and omics technologies provides a powerful approach to discover new applications for Fenretinide and to understand its complex biological effects at a systemic level. oup.comnih.gov

Integrated Approaches for Understanding Complex Systems Involving this compound

Understanding the multifaceted effects of Fenretinide requires integrated approaches that combine experimental data with computational and systems-level analyses. nih.govresearchgate.net The biological activity of Fenretinide is complex, involving multiple signaling pathways and cellular processes. oup.complos.orgplos.org

Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can help to construct comprehensive models of Fenretinide's mechanism of action. nih.govresearchgate.net For instance, research has shown that Fenretinide's effects can be both dependent and independent of nuclear retinoid receptors, highlighting the need for a holistic view of its activity. aacrjournals.org

One area where integrated approaches are crucial is in understanding the interplay between Fenretinide, reactive oxygen species (ROS) generation, and subsequent cellular responses. plos.orgoup.com Studies have shown that Fenretinide can induce ROS production, which in turn can trigger ER stress, DNA damage response, and apoptosis. plos.orgoup.com By combining techniques like flow cytometry to measure ROS and Western blotting to analyze stress-response proteins, researchers can build a more complete picture of these interconnected events. oup.complos.org

Furthermore, the development of advanced drug delivery systems for Fenretinide, such as liposomes and nanoparticles, represents an integrated approach to overcome its low bioavailability. nfcr.orgnih.govmdpi.com These delivery systems are designed to enhance the therapeutic efficacy of Fenretinide by improving its solubility and targeting to specific tissues. nfcr.orgnih.govmdpi.com The evaluation of these systems involves a combination of physicochemical characterization, in vitro cell-based assays, and in vivo pharmacokinetic and efficacy studies. mdpi.comnih.gov

The table below summarizes some of the integrated research findings for Fenretinide.

| Research Area | Integrated Methodologies | Key Findings |

| Mechanism of Action | HTS, RNA-seq, Western Blot, Flow Cytometry oup.comunsw.edu.auplos.org | Induces apoptosis via ROS production, ER stress, and inhibition of signaling pathways like PDGFRα. oup.comunsw.edu.au |

| Drug Delivery | Nanotechnology, Pharmacokinetic analysis, In vivo models nfcr.orgnih.govnih.gov | Nanoparticle formulations improve bioavailability and therapeutic efficacy. scitechdevelopment.comnih.gov |

| Systems Biology | Omics data integration, Computational modeling nih.govresearchgate.net | Elucidates complex, multi-pathway effects independent of classical retinoid receptors. aacrjournals.org |

Emerging Research Questions and Priorities for this compound Studies

Despite significant research, several questions and priorities are emerging to guide future studies on Fenretinide. A primary focus is on enhancing its clinical translation, which has been hindered by its low bioavailability. google.comresearchgate.net

Key research priorities include:

Optimizing Drug Delivery: The development and refinement of novel delivery systems, such as nanoparticle and liposomal formulations, are critical to improve the solubility and in vivo exposure of Fenretinide. nfcr.orgnih.govmdpi.com Future research will likely focus on creating formulations that can achieve sustained and targeted delivery to specific tissues. mdpi.com

Combination Therapies: Investigating the synergistic effects of Fenretinide with other therapeutic agents is a promising area. scitechdevelopment.comclltopics.orgscitechdevelopment.com Preclinical studies have already shown enhanced efficacy when Fenretinide is combined with other drugs, and this warrants further investigation in clinical settings. clltopics.orgscitechdevelopment.com

Understanding Resistance Mechanisms: As with many therapeutic agents, resistance to Fenretinide can develop. Identifying the molecular mechanisms underlying resistance is crucial for developing strategies to overcome it and for identifying patients who are most likely to respond to treatment. plos.org

Exploring Novel Therapeutic Areas: While much of the research has focused on cancer, the anti-inflammatory and antiviral properties of Fenretinide suggest its potential use in other diseases. mdpi.comtandfonline.com Further investigation into its efficacy in conditions like inflammatory diseases and viral infections is warranted. mdpi.comtandfonline.com

Biomarker Discovery: Identifying reliable biomarkers to predict patient response to Fenretinide and to monitor its therapeutic effects is a high priority. uninet.educancer.gov This could involve further omics studies to identify genetic, proteomic, or metabolic signatures associated with drug sensitivity. uninet.edu

Long-Term Effects: While Fenretinide has a favorable toxicity profile in many studies, continued investigation into the long-term effects of its administration, particularly with newer, more bioavailable formulations, is necessary. nih.govclltopics.org

Addressing these research questions will be essential for fully realizing the therapeutic potential of this compound (Fenretinide).

Q & A

Q. How can researchers critically evaluate the quality of existing literature on this compound during literature reviews?

- Methodological Answer : Apply the FINER criteria: assess F easibility, I nnovation, N ovelty, E thics, and R elevance. Use citation network tools (e.g., Web of Science) to identify high-impact studies. Flag studies lacking methodological transparency (e.g., missing calibration data) and prioritize peer-reviewed journals with rigorous replication policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.